molecular formula C22H16N4 B381049 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine CAS No. 315693-14-2

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine

Cat. No.: B381049
CAS No.: 315693-14-2
M. Wt: 336.4g/mol
InChI Key: UVLKSNKTKMRRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine is a heterocyclic compound that features a benzimidazole moiety linked to a phthalazine ring via a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Phthalazine: The phthalazine ring can be synthesized by the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole and phthalazine moieties via a 4-methylphenyl linker. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes selecting suitable catalysts, solvents, and reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzimidazol-1-yl)-4-phenylphthalazine: Lacks the 4-methyl group on the phenyl ring.

    1-(Benzimidazol-1-yl)-4-(4-chlorophenyl)phthalazine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    1-(Benzimidazol-1-yl)-4-(4-nitrophenyl)phthalazine: Contains a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4/c1-15-10-12-16(13-11-15)21-17-6-2-3-7-18(17)22(25-24-21)26-14-23-19-8-4-5-9-20(19)26/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKSNKTKMRRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.